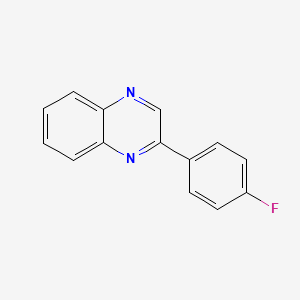

2-(4-Fluorophenyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Derivatives in Contemporary Chemical Research

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern medicinal chemistry and materials science. ontosight.aiijpsjournal.comresearchgate.net The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, provides a versatile platform for structural modifications, leading to a wide array of biological activities. ijpsjournal.comresearchgate.net Researchers have extensively investigated these derivatives for their potential as anti-cancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. ontosight.airesearchgate.netwisdomlib.org The diverse pharmacological profiles of quinoxaline derivatives underscore their importance as lead compounds in the quest for new therapeutic agents. ontosight.ai

Role of Fluorination in Heterocyclic Compound Chemistry

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules. numberanalytics.comnih.gov Fluorine's high electronegativity and small size can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net The strategic placement of fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.nettandfonline.com This is due to the strong carbon-fluorine bond and the ability of fluorine to modulate the acidity or basicity of nearby functional groups. tandfonline.com Consequently, a substantial percentage of pharmaceuticals and agrochemicals contain fluorine, highlighting the critical role of fluorination in developing more effective and safer chemical entities. numberanalytics.com

Scope of Academic Investigation of 2-(4-Fluorophenyl)quinoxaline

Academic research into this compound has primarily focused on its synthesis, structural characterization, and exploration of its potential applications. The synthesis of this compound is often achieved through the condensation of benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate. nih.gov Crystallographic studies have been conducted to determine its precise molecular structure, revealing a dihedral angle of 22.2 (3)° between the benzene and quinoxaline rings. nih.gov Investigations have also explored its potential in various fields, including materials science, where fluorinated quinoxalines are being studied for their use in organic electronics. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKAVCQOVDGECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Conventional and Advanced Synthetic Approaches

The construction of the 2-(4-fluorophenyl)quinoxaline scaffold can be accomplished using several key synthetic routes. These methods offer different advantages concerning yield, reaction conditions, and substrate scope.

Condensation Reactions with 1,2-Diamines and α-Diketones

The most fundamental and widely employed method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between a 1,2-diamine and an α-dicarbonyl compound. nih.gov For the specific synthesis of this compound, this involves the reaction of o-phenylenediamine (B120857) with 4-fluorophenylglyoxal. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.govsapub.org The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline product.

While this method is straightforward, it can sometimes be limited by factors such as long reaction times, elevated temperatures, and the use of potentially hazardous solvents. nih.gov To address these limitations, various catalysts and reaction conditions have been explored. For instance, the use of catalysts like ammonium (B1175870) molybdate (B1676688) has been shown to improve reaction efficiency. sid.ir

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.

| Diamine | Diketone/Glyoxal | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine | 4-fluorophenylglyoxal | Clay K-10, solvent-free | 96 | echemcom.com |

| o-phenylenediamine | Benzil (B1666583) | (NH4)6Mo7O24·4H2O, EtOH/H2O | 95 | sid.ir |

| o-phenylenediamine | Phenacyl bromide | Pyridine, THF, rt | Excellent | nih.govacgpubs.org |

Metal-Catalyzed Synthetic Protocols (e.g., Palladium-Catalyzed Suzuki Coupling, Gold(III) Catalysis)

Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com In the context of this compound synthesis, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. researchgate.netresearchgate.net This approach typically involves the coupling of a halogenated quinoxaline precursor, such as 2-chloroquinoxaline (B48734) or 2,6-dichloroquinoxaline (B50164), with 4-fluorophenylboronic acid. researchgate.netvulcanchem.com These reactions are known for their high efficiency and tolerance of a wide range of functional groups. uni-rostock.de For instance, the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with 4-fluorophenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ can selectively yield 6-chloro-2-(4-fluorophenyl)quinoxaline. researchgate.net

Rhodium(III)-catalyzed C-H activation has also emerged as a method for the direct olefination of 2-arylquinoxalines. researchgate.net Furthermore, ruthenium(II)-catalyzed protocols have been developed for the C-H alkylation and spirocyclization of 2-arylquinoxalines. acs.org While not a direct synthesis of the title compound, these methods highlight the utility of transition metals in functionalizing the quinoxaline core. researchgate.net Gold catalysis has also been explored in the synthesis of quinoxaline derivatives, though specific examples for this compound are less common.

Table 2: Metal-Catalyzed Reactions for Quinoxaline Synthesis/Functionalization This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-dichloroquinoxaline | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | 6-chloro-2-(4-fluorophenyl)quinoxaline | Not specified | researchgate.net |

| 2-arylquinoxalines | Vinyl arenes | Rh(III) catalyst | ortho-olefinated 2-arylquinoxalines | Good to excellent | researchgate.net |

| 2-arylquinoxalines | Maleimides | Ru(II) catalyst | Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolidine]-2',5'-diones | High | acs.org |

| Substituted quinoxalines | Substituted phenylthiophenols | Pd(OAc)₂ | 2-(phenylsulfinyl)-6,7-dihydroquinoxalines | 64-93 | preprints.orgpreprints.org |

One-Pot and Multicomponent Reaction Sequences

To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions have been developed for quinoxaline synthesis. nih.govresearchgate.net These strategies involve the combination of multiple reaction steps in a single reaction vessel without the isolation of intermediates. For example, a one-pot protocol for the synthesis of phenylquinoxalines has been developed from styrenes and o-phenylenediamine. acgpubs.org This reaction proceeds through the in situ formation of an α-bromo ketone intermediate, which then condenses with the diamine. acgpubs.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation, are also valuable. A palladium(II)-catalyzed tandem reaction involving C-S bond direct cross-coupling and sulfonylation has been reported for the synthesis of 2-(phenylsulfinyl)quinoxaline derivatives. preprints.orgpreprints.org Another example is the tandem oxidative azidation/cyclization of N-arylenamines to produce quinoxalines. acs.org

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a technique to accelerate chemical reactions. udayton.edu The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. udayton.eduresearchgate.netudayton.edu The synthesis of quinoxaline derivatives, including those with fluoro-substituents, has been successfully achieved using microwave technology. nih.govorientjchem.orgdoaj.org For instance, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil can be accomplished in just 90 seconds under solvent-free microwave irradiation to produce 5-chloro-6-fluoro-2,3-diphenyl quinoxaline. orientjchem.org The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be efficiently catalyzed by iodine in aqueous ethanol under microwave irradiation, yielding quinoxalines in excellent yields. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction | Conventional Method Time | Microwave Method Time | Reference |

|---|---|---|---|

| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil | ~1 hour | 90 seconds | orientjchem.org |

| Substitution on 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | ~14 hours | 1 hour | orientjchem.org |

| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | orientjchem.org |

Green Chemistry Approaches in Quinoxaline Synthesis (e.g., Surfactant-Mediated, Clay-Catalyzed, Aqueous Medium)

Surfactant-Mediated Synthesis: The use of surfactants in water can create microreactors, such as micelles, that can facilitate organic reactions. rsc.orgscispace.com The synthesis of quinoxalines has been successfully carried out in aqueous media using surfactants like Tween 40. rsc.orgresearchgate.net This non-ionic surfactant was found to be highly effective, affording excellent yields in short reaction times at room temperature. rsc.orgresearchgate.net The aqueous medium containing the surfactant can often be reused for several consecutive reactions, further enhancing the green credentials of this method. rsc.orgresearchgate.net

Clay-Catalyzed Synthesis: Clay minerals, such as montmorillonite (B579905) K-10, have been employed as inexpensive, recyclable, and eco-friendly catalysts for quinoxaline synthesis. echemcom.commdpi.comresearchgate.netscirp.org The condensation of aromatic 1,2-diamines with arylglyoxals can be performed under solvent-free conditions using clay as a catalyst, often with just grinding the reactants together. echemcom.comresearchgate.net This approach offers significant advantages, including reduced reaction times, high yields, and simple work-up procedures. echemcom.comresearchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for quinoxaline synthesis have been adapted to be performed in water or aqueous-ethanolic mixtures. nih.govacs.orgthieme-connect.com For example, the iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyls proceeds efficiently in a 1:1 ethanol/water mixture. nih.gov High-temperature water has also been utilized as both a solvent and a catalyst for the synthesis of quinoxaline derivatives. thieme-connect.com

Precursor Chemistry and Reaction Scope

The successful synthesis of this compound relies on the availability and reactivity of key precursors. The primary building blocks are a substituted o-phenylenediamine and a suitable α-dicarbonyl compound, specifically 4-fluorophenylglyoxal or its synthetic equivalents.

The arylglyoxals, such as 4-fluorophenylglyoxal, are commonly prepared by the oxidation of the corresponding acetophenones (e.g., 4'-fluoroacetophenone) using selenium dioxide in a dioxane/water solvent system under reflux conditions. echemcom.com

The scope of the condensation reaction is generally broad, accommodating a variety of substituents on both the 1,2-diamine and the α-dicarbonyl components. For the synthesis of this compound and its analogues, this allows for the introduction of various functional groups onto the quinoxaline core, which can be useful for tuning the molecule's properties. For instance, using a substituted o-phenylenediamine like 4-chloro-1,2-phenylenediamine would lead to the formation of 6-chloro-2-(4-fluorophenyl)quinoxaline.

The development of metal-catalyzed cross-coupling reactions has further expanded the scope of accessible quinoxaline derivatives. Starting from a dihalogenated quinoxaline, sequential or regioselective couplings can introduce different aryl or other groups at specific positions on the quinoxaline ring system. researchgate.netuni-rostock.de

Table 4: Common Precursors for this compound Synthesis This table is interactive. Click on the headers to sort the data.

| Precursor Type | Specific Compound | Role in Synthesis |

|---|---|---|

| 1,2-Diamine | o-phenylenediamine | Forms the pyrazine (B50134) ring |

| α-Dicarbonyl | 4-fluorophenylglyoxal | Provides the 4-fluorophenyl substituent |

| Halogenated Quinoxaline | 2-chloroquinoxaline | Substrate for cross-coupling |

| Organoboron Reagent | 4-fluorophenylboronic acid | Source of the 4-fluorophenyl group in Suzuki coupling |

| Acetophenone (B1666503) | 4'-fluoroacetophenone | Precursor to 4-fluorophenylglyoxal |

Utilization of Perfluoroarenes and Fluorinated Benzaldehydes

The introduction of a fluorine atom onto the phenyl ring of the quinoxaline scaffold can be achieved by using fluorinated starting materials. One common approach involves the condensation of o-phenylenediamine with a fluorinated α-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with 4-fluorobenzil (B1364513) would directly yield 2-(4-fluorophenyl)-3-phenylquinoxaline.

Alternatively, fluorinated benzaldehydes serve as crucial precursors. For example, 4-fluorobenzaldehyde (B137897) can be used in reactions like the Claisen-Schmidt condensation to form chalcone (B49325) intermediates which can then be further cyclized to form the quinoxaline ring. google.comipb.pt A patent describes the synthesis of 3-(4-fluorophenyl)-1-(4-hydroxyphenyl)chalcone from 4-fluorobenzaldehyde, which is then reacted with 2-chloroquinoxaline. google.com

Another approach involves the use of trifluoroacetic acid as a source for the trifluoromethyl group in the synthesis of fluorinated quinoxalines, highlighting the utility of fluorinated acids in generating these compounds without the need for metal catalysts. organic-chemistry.org

Reactions with Aromatic Acetylenes

The synthesis of quinoxalines can also be accomplished through the cyclocondensation of o-phenylenediamine with aromatic alkynes. mdpi.com In a specific application of this methodology, the reaction of o-phenylenediamine with 4-fluorophenylacetylene in the presence of a suitable catalyst, such as a copper salt, would be expected to produce this compound. mdpi.com This method offers a direct route to the desired product from readily available starting materials.

Derivation from Chalcone Intermediates

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including quinoxalines. The general strategy involves the initial formation of a chalcone bearing a 4-fluorophenyl group, followed by a cyclization reaction with an o-phenylenediamine.

The synthesis typically begins with a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and an appropriate acetophenone derivative. ipb.ptunisi.it The resulting chalcone can then be converted to a 1,2-dicarbonyl compound, which subsequently reacts with an o-phenylenediamine to form the quinoxaline ring. A study reported that chalcones substituted with a 4-fluorophenyl group showed significant antifungal activity. hilarispublisher.com Another patent details the synthesis of quinoxaline-containing chalcone derivatives where 1-(4-hydroxyphenyl)-3-(4-fluorophenyl)chalcone is reacted with a substituted quinoxaline. google.com

Regioselectivity in Quinoxaline Ring Formation and Subsequent Functionalization

Regioselectivity is a critical aspect in the synthesis of substituted quinoxalines, particularly when unsymmetrical starting materials are used. In the formation of the quinoxaline ring from an unsymmetrical o-phenylenediamine and an unsymmetrical α-dicarbonyl compound, two regioisomers can potentially be formed. The electronic and steric properties of the substituents on both reactants play a crucial role in determining the major product.

For the synthesis of this compound, if a substituted o-phenylenediamine is reacted with a diketone derived from 4-fluorobenzaldehyde, the regiochemical outcome of the condensation will dictate the final substitution pattern on the quinoxaline core.

Furthermore, regioselectivity is important in the subsequent functionalization of the pre-formed this compound scaffold. For example, electrophilic substitution reactions on the benzene (B151609) portion of the quinoxaline ring will be directed by the combined electronic effects of the pyrazine ring and the 4-fluorophenyl substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on halogenated derivatives of this compound also exhibit high regioselectivity, which is primarily governed by electronic parameters. sorbonne-universite.frsorbonne-universite.fr For instance, in 2,6-dichloroquinoxaline, Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid occurs selectively at the 2-position to yield 6-chloro-2-(4-fluorophenyl)quinoxaline. sorbonne-universite.frsorbonne-universite.fr

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The classical synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds is believed to proceed through the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring. nih.gov

In syntheses involving fluorinated starting materials, the electronic effect of the fluorine atom can influence the reaction rate and mechanism. For example, the electron-withdrawing nature of the fluorine in 4-fluorobenzaldehyde can affect the reactivity of the carbonyl group in condensation reactions.

Mechanistic studies on the formation of quinoxalines from other precursors, such as the reaction of 2-(1H-pyrrol-1-yl)aniline with benzaldehyde, have shown the formation of a dihydroquinoxaline intermediate. rsc.org While not directly involving this compound, these studies provide valuable insights into the stepwise process of quinoxaline ring formation. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote the condensation reaction, likely by activating the carbonyl group through hydrogen bonding, leading to high yields at room temperature. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-fluorophenyl)quinoxaline by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Applications for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within the this compound molecule. The spectrum typically exhibits a set of distinct signals corresponding to the protons of the quinoxaline (B1680401) core and the 4-fluorophenyl substituent.

The proton on the C3 position of the quinoxaline ring is highly deshielded and appears as a characteristic singlet at a downfield chemical shift, generally observed around δ 9.27–9.29 ppm. rjpbcs.comheteroletters.org The protons on the benzo part of the quinoxaline ring (H5, H6, H7, H8) typically appear as a complex multiplet in the aromatic region, between δ 7.67 and 8.27 ppm. heteroletters.org Specifically, the protons at positions 6 and 7 often present as a multiplet, while the protons at 5 and 8 also appear as a multiplet. rjpbcs.com

The protons of the 4-fluorophenyl group give rise to two distinct signals due to their coupling with the adjacent fluorine atom. The two protons ortho to the fluorine atom (H2', H6') and the two protons meta to the fluorine atom (H3', H5') each appear as multiplets. For instance, the H2' and H6' protons can be seen as a multiplet around δ 8.18–8.24 ppm, while the H3' and H5' protons appear as a multiplet around δ 7.22–7.28 ppm. rjpbcs.comheteroletters.org

Detailed analysis of the coupling patterns and integration values of these signals allows for the unambiguous assignment of each proton in the molecule, confirming the substitution pattern.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| H3 | 9.29 | Singlet (s) | rjpbcs.com |

| Quinoxaline H (5,6,7,8) | 8.11-8.14, 7.72-7.81 | Multiplet (m) | rjpbcs.com |

| 4-Fluorophenyl H (2',6') | 8.18-8.24 | Multiplet (m) | rjpbcs.com |

| 4-Fluorophenyl H (3',5') | 7.22-7.28 | Multiplet (m) | rjpbcs.com |

(Note: Chemical shifts can vary slightly depending on the solvent and instrument used.)

¹³C NMR Applications for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the quinoxaline ring resonate in the aromatic region, typically between δ 129 and 151 ppm. heteroletters.org The carbon atom directly attached to the fluorine, C4', exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. This C-F coupling is a key diagnostic feature. For example, a signal at δ 165.5 ppm with a large coupling constant (¹JCF = 249 Hz) is characteristic of the C4' carbon. rsc.org The other carbons of the 4-fluorophenyl ring also show smaller couplings to the fluorine atom.

The carbon atoms of the quinoxaline moiety can also be assigned based on their chemical shifts and, in some cases, through advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. The C2 carbon, being adjacent to two nitrogen atoms, is typically found at a downfield chemical shift.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C2 | 150.6 | heteroletters.org |

| C3 | 142.8 | heteroletters.org |

| Quinoxaline Carbons | 129.1, 129.4, 129.5, 130.3 | heteroletters.org |

| C1' | 132.9 | heteroletters.org |

| C2'/C6' | 129.5 | heteroletters.org |

| C3'/C5' | 116.0, 116.3 | heteroletters.org |

| C4' | 165.8 | heteroletters.org |

(Note: Chemical shifts can vary slightly depending on the solvent and instrument used.)

¹⁹F NMR Applications for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of the fluorine atom in this compound. nih.gov The ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom, and its chemical shift provides information about the electronic environment. nih.gov The chemical shift is reported relative to a standard, commonly CFCl₃. nih.govbiophysics.org For this compound, the ¹⁹F NMR signal has been observed at approximately -112.24 ppm. rsc.org This technique is particularly useful for confirming the presence and substitution pattern of the fluorine atom on the phenyl ring.

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation

While specific deuterium labeling studies for the elucidation of the reaction mechanism of this compound synthesis are not extensively detailed in the provided context, this technique is a powerful tool in organic chemistry. acs.org By strategically replacing specific protons with deuterium atoms, chemists can trace the fate of these atoms throughout a reaction sequence. acs.org This allows for the determination of reaction intermediates, the identification of bond-breaking and bond-forming steps, and the elucidation of reaction pathways. For instance, in the synthesis of quinoxalines, deuterium labeling could be used to understand the mechanism of condensation between the o-phenylenediamine (B120857) and the α-dicarbonyl compound.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. niscpr.res.in The IR spectrum provides a characteristic fingerprint of the molecule.

Key vibrational bands observed in the IR spectrum of this compound include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3048-3066 cm⁻¹. rjpbcs.com

C=N and C=C stretching vibrations of the quinoxaline and phenyl rings, which are observed in the 1545-1652 cm⁻¹ region. rjpbcs.com

C-F stretching vibration , a strong and characteristic band for the fluorophenyl group, is typically found in the range of 1112-1275 cm⁻¹. rsc.org

Aromatic C-H out-of-plane bending vibrations appear in the lower frequency region (e.g., 755 cm⁻¹), which can provide information about the substitution pattern of the benzene (B151609) rings. rjpbcs.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3048 | rjpbcs.com |

| C=N, C=C Stretch | 1652, 1545 | rjpbcs.com |

| C-F Stretch | 1112 | rjpbcs.com |

| Aromatic C-H Bend | 755 | rjpbcs.com |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. rsc.org In a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight.

For this compound, the expected molecular ion peak would be at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₉FN₂. The calculated monoisotopic mass is approximately 224.07 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is often observed, which would appear at m/z 225. rjpbcs.comheteroletters.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to confirm the connectivity of the atoms. For instance, the loss of neutral fragments like HCN or the fluorophenyl group can lead to characteristic fragment ions that support the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. nih.gov The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov In the solid state, the molecule is not perfectly planar; the dihedral angle between the quinoxaline ring system and the fluorophenyl ring is 22.2 (3)°. nih.gov The crystal packing reveals the presence of very weak aromatic π–π stacking interactions, with a minimum centroid-centroid separation between adjacent rings of 3.995 (2) Å. nih.gov The synthesis of the compound for crystallographic analysis was achieved through the condensation reaction of benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate. nih.gov

Detailed crystallographic data for this compound are presented in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₄H₉FN₂ | nih.gov |

| Molecular Weight | 224.23 | nih.gov |

| Temperature | 113 K | nih.gov |

| Wavelength | 0.71073 Å (Mo Kα) | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Unit Cell Dimensions | a = 24.249 (13) Åb = 3.7925 (19) Åc = 22.609 (13) Åβ = 91.866 (9)° | nih.gov |

| Volume | 2078.2 (19) ų | nih.gov |

| Z (Molecules per unit cell) | 8 | nih.gov |

| Calculated Density | 1.433 Mg m⁻³ | nih.gov |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy is a powerful analytical tool used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique provides insights into the π-electron system and the presence of non-bonding electrons. The absorption of UV or visible light excites electrons from lower energy orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectra of quinoxaline derivatives are characterized by distinct absorption bands corresponding to specific electronic transitions. Generally, organic chromophores based on the 2-phenylquinoxaline (B188063) structure absorb light in the UV range, with absorption bands below 375 nm being indicative of π→π* transitions, which typically have high molar extinction coefficients. cardiff.ac.uk The spectra of quinoxaline derivatives often show intense absorption bands at shorter wavelengths due to π-π* transitions and less intense bands at longer wavelengths attributed to n-π* transitions, which involve the lone pair of electrons on the nitrogen atoms. rasayanjournal.co.in

For example, studies on related quinoxaline structures in tetrahydrofuran (B95107) show a strong absorption maximum around 252 nm, which is assigned to a π-π* transition. rasayanjournal.co.in A weaker absorption peak observed at approximately 442 nm is attributed to an n-π* transition, where the non-bonding electrons of the nitrogen atom are excited into the π-electron system. rasayanjournal.co.in The photophysical properties and electronic transitions of quinoxaline derivatives can also be studied and predicted using computational methods like Density Functional Theory (DFT). niscpr.res.inresearchgate.net

Table 2: Typical Electronic Transitions for Quinoxaline Derivatives

| Transition Type | Typical Wavelength (λmax) | Solvent | Reference |

|---|---|---|---|

| π → π* | ~252 nm | Tetrahydrofuran | rasayanjournal.co.in |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4-(2,3-bis(4-fluorophenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide |

| Benzene-1,2-diamine |

| 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Properties

The arrangement of electrons and nuclei in a molecule dictates its stability, reactivity, and physical properties. Theoretical methods are instrumental in mapping out this electronic landscape.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the lowest energy (most stable) three-dimensional structure of a molecule. This process, known as geometry optimization, provides key information on bond lengths, bond angles, and dihedral angles. For heterocyclic compounds like quinoxaline (B1680401) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to yield results that align well with experimental data. ajchem-a.com

While comprehensive DFT geometry optimization data for 2-(4-Fluorophenyl)quinoxaline is not detailed in the available literature, experimental data from X-ray crystallography offers a valuable benchmark. These studies reveal that in its crystalline form, the dihedral angle between the fluorophenyl ring and the quinoxaline ring system is 22.2°. nih.govresearchgate.net A theoretical geometry optimization would aim to reproduce this and other structural parameters, providing the foundational geometry for all other computational analyses.

Table 1: Experimental Structural Parameters for this compound Note: This table is based on experimental X-ray crystallography data. nih.gov Corresponding comprehensive theoretical DFT data was not available in the searched literature.

| Parameter | Experimental Value |

|---|---|

| Molecular Formula | C₁₄H₉FN₂ |

| Molecular Weight | 224.23 |

| Crystal System | Monoclinic |

| Dihedral Angle (Fluorophenyl vs. Quinoxaline) | 22.2 (3)° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. ajchem-a.comresearchgate.net For related quinoxaline derivatives, the HOMO is often localized over the quinoxaline ring system, while the LUMO distribution can vary depending on the substituents. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data Note: Specific theoretical values for this compound were not found in the searched literature. This table serves as a template for the types of data generated in an FMO analysis.

| Parameter | Calculated Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive potential, which are electron-poor and represent likely sites for nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate potential. For quinoxaline derivatives, the electronegative nitrogen atoms are expected to be centers of negative potential (red regions), making them susceptible to interactions with electrophiles. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wisc.edu It goes beyond simple atomic charges by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. These interactions, known as hyperconjugation, lead to the delocalization of electron density, which stabilizes the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization. acadpubl.eu NBO analysis can reveal the charge transfer pathways within the molecule and quantify the stabilization resulting from interactions like those between lone pairs (n) and anti-bonding orbitals (π* or σ*). acadpubl.eu

Spectroscopic Property Prediction (Theoretical)

Computational methods can predict spectroscopic properties, which is particularly useful for confirming experimental results and assigning spectral peaks to specific atoms or structural features.

Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. researchgate.net

For fluorinated aromatic compounds, ¹⁹F NMR is especially powerful due to its high sensitivity and wide chemical shift range. nih.govbiophysics.org However, predicting ¹⁹F shifts can be challenging. Computational approaches have become essential for reliably assigning ¹⁹F signals, especially in molecules with multiple fluorine atoms. nih.govnih.gov Comparing calculated shifts with experimental data can confirm molecular structures and help resolve ambiguities in spectral assignments. researchgate.net

Table 3: Theoretical NMR Chemical Shift Data Note: Calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound were not available in the searched literature. This table is a template for such data.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | C4' | Data not available |

| ¹³C | Various | Data not available |

| ¹H | Various | Data not available |

Predicted Infrared Vibrational Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) vibrational frequencies of molecules like this compound. These predictions provide valuable insights into the molecule's vibrational modes and complement experimental FT-IR spectroscopy. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms.

For aromatic structures such as this compound, characteristic vibrational modes are expected. The stretching vibrations of the C-H bonds in the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com The C=C and C=N stretching vibrations within the quinoxaline and phenyl rings give rise to bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). ajchem-a.com

A computational study on the related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, using the DFT/B3LYP method provides a reference for the expected vibrational frequencies. ajchem-a.com The presence of the 4-fluorophenyl group in both molecules suggests that similar vibrational modes associated with this moiety would be present. For instance, the C-F stretching vibration is a key marker.

The table below presents a selection of predicted vibrational frequencies for key functional groups in a molecule structurally similar to this compound, based on DFT calculations. ajchem-a.com

| Assignment | Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H Stretch | ~3055 | Stretching |

| Aromatic C=C Stretch | ~1465 | Stretching |

| Aromatic C-H In-plane bend | ~1281 | Bending |

| C-F Stretch | ~1220 | Stretching |

| Aromatic C-H Out-of-plane bend | ~826 | Bending |

It is important to note that theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the computational method. nih.gov

Theoretical UV-Visible Absorption Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for modeling the electronic absorption spectra of molecules, providing insights into their photophysical properties. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za

These calculations help to understand the nature of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. scielo.org.za The transitions are often characterized as π → π* or n → π* transitions, reflecting the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital.

Studies on quinoxaline derivatives have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. nih.gov The modeling can elucidate the effects of different substituents on the absorption properties. For this compound, the electronic transitions would involve the delocalized π-system of the entire molecule. The fluorophenyl group can influence the energy levels of the molecular orbitals and thus the absorption wavelengths.

A typical TD-DFT analysis would provide the following type of data, illustrating the primary electronic transitions. scielo.org.za

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~405 | ~0.38 | HOMO -> LUMO+1 (49%), HOMO-2 -> LUMO (42%) | π → π |

| ~342 | ~0.24 | HOMO-8 -> LUMO, HOMO-2 -> LUMO+1 | π → π |

| ~310 | ~0.15 | HOMO -> LUMO+2 | n → π* |

Molecular Interaction Studies (Computational)

Molecular Docking for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ekb.eg For this compound, molecular docking studies can elucidate its potential as an inhibitor for various biological targets. Quinoxaline derivatives have been extensively studied as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in cancer. ekb.egnih.govrsc.org

Docking simulations place the ligand into the binding site of the receptor and score the different poses based on a scoring function, which estimates the binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. rsc.org

For example, in docking studies of quinoxaline derivatives with EGFR, binding energies have been observed in the range of -9.57 to -12.03 kcal/mol. nih.gov These studies often show that the quinoxaline core fits into the ATP-binding pocket of the kinase, with substituents forming crucial interactions with specific residues. The 4-fluorophenyl group of this compound could potentially form halogen bonds or hydrophobic interactions within the binding site, contributing to its binding affinity.

The table below summarizes typical results from molecular docking studies of quinoxaline derivatives with various protein targets. ekb.egnih.gov

| Protein Target (PDB ID) | Ligand (Example) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR (4HJO) | Quinoxaline-triazole hybrid | -12.03 | Met793, Leu718, Val726 |

| VEGFR-2 (2OH4) | Quinoxaline derivative IV | -17.11 | Cys919, Leu840, Asp1046 |

| p38α MAP Kinase | Pyridinylquinoxaline | - | Met109, Gly110, Lys53 |

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand in the binding site and the conformational changes in the protein. imist.ma

For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov MD simulations can also be used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM/PBSA or MM/GBSA. These simulations can confirm the binding mode predicted by docking and provide deeper insights into the thermodynamics of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Influence on Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their anticancer activity and to design new, more potent compounds. nih.govnih.gov

In a QSAR study, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

A 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer resulted in a model with good predictive power (r² = 0.78 for the training set and pred_r² = 0.68 for the test set). nih.gov Such models can highlight which structural features are important for activity. For instance, the model might indicate that electron-withdrawing groups at a certain position on the quinoxaline ring enhance activity. This information can then be used to guide the synthesis of new derivatives, such as analogs of this compound, with improved biological profiles.

Predictive Modeling for Bulk Properties

Computational methods can also be used to predict the bulk properties of a chemical compound like this compound. These predictions are often part of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in the early stages of drug discovery. nih.gov Various software packages and online tools can calculate a range of physicochemical properties based on the molecular structure.

These properties include but are not limited to:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption and distribution.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting its bioavailability.

Molecular Weight: An important factor in drug-likeness rules, such as Lipinski's rule of five.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: Key parameters in assessing drug-likeness and binding potential.

Predictive models for these properties are typically based on large datasets of experimentally determined values and use various algorithms, from simple fragment-based contributions to more complex machine learning models. These in silico predictions allow for the early filtering of compounds that are likely to have poor pharmacokinetic properties, thus saving time and resources in the drug development process. For this compound, these predictive models can provide a preliminary assessment of its potential as an orally available drug candidate.

Quantitative Structure-Property Relationship (QSPR) Theory for Physical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties of a compound based on its molecular structure. springernature.comrsc.org These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and a specific property. researchgate.net For a molecule like this compound, QSPR can be a powerful tool to estimate various physical properties without the need for extensive and costly laboratory experiments. springernature.comresearchgate.net

The process involves calculating a wide array of molecular descriptors, which can be topological, electronic, quantum mechanical, or conformational. researchgate.net By applying statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a predictive model is constructed and validated. researchgate.net While specific QSPR studies dedicated solely to this compound are not extensively detailed in the literature, the principles are widely applied to families of organic compounds to predict properties such as boiling point, density, viscosity, and refractive index. unimore.it

Below is a table representing the types of physical properties of this compound that can be predicted using validated QSPR models.

| Property Category | Specific Physical Property | Potential Application |

| Thermodynamic | Boiling Point | Purification, process design |

| Melting Point | Material handling, stability | |

| Enthalpy of Formation | Reaction thermodynamics | |

| Physical | Density | Formulation, process control |

| Refractive Index | Quality control, characterization | |

| Viscosity | Fluid dynamics, formulation | |

| Solubility | Aqueous Solubility (logS) | Drug development, environmental fate |

| Partition Coefficient (logP) | Pharmacokinetics, environmental science |

This table is illustrative of properties predictable by QSPR and does not represent experimentally verified data for this specific compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the realm of drug discovery and development, predicting a molecule's behavior within a biological system is paramount. In silico ADMET profiling uses computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound like this compound. springernature.comnih.gov This early-stage assessment helps to identify potential liabilities and allows for the rational design of molecules with more favorable pharmacokinetic and safety profiles, reducing the reliance on animal testing and saving significant resources. springernature.comaudreyli.com

These predictive models are built from large datasets of compounds with known experimental ADMET properties. nih.gov For a given molecule, various physicochemical and structural features are used as inputs to predict its likely behavior across several key parameters. For quinoxaline derivatives, these studies are crucial for evaluating their potential as therapeutic agents.

The following interactive table details a representative in silico ADMET profile for a compound structurally related to this compound, based on typical parameters evaluated in computational studies.

| ADMET Category | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption Predicts the extent of absorption from the gut into the bloodstream. | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability An in vitro model for predicting human intestinal absorption. | High | Suggests the compound can readily cross the intestinal epithelial barrier. | |

| P-glycoprotein Substrate P-gp is an efflux pump that can remove drugs from cells, reducing absorption. | Non-substrate | The compound is not likely to be actively removed from cells by P-gp. | |

| Distribution | Plasma Protein Binding (PPB) The degree to which a drug binds to proteins in the blood. High binding can limit the free drug available to act. | High (>90%) | Affects the volume of distribution and drug clearance. |

| Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross the protective barrier of the central nervous system. | Yes | Indicates potential for CNS activity or side effects. | |

| Metabolism | CYP450 2D6 Inhibition Cytochrome P450 enzymes are major sites of drug metabolism. Inhibition can lead to drug-drug interactions. | Non-inhibitor | Lower risk of metabolic drug-drug interactions. |

| CYP450 3A4 Inhibition The most common and clinically significant drug-metabolizing enzyme. | Non-inhibitor | Lower risk of metabolic drug-drug interactions. | |

| Toxicity | AMES Mutagenicity A test to assess the mutagenic potential of a chemical compound; a positive result indicates it may be a carcinogen. | Non-mutagenic | Indicates a lower likelihood of causing DNA mutations. |

| hERG Inhibition Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias. | Low Risk | Suggests a lower potential for cardiotoxicity. |

Monte Carlo Simulations for Surface Adsorption Phenomena

Monte Carlo simulations are a computational method used to model the random behavior of systems, making them particularly useful for studying the interaction of molecules with surfaces. arxiv.orgresearchgate.net In the context of this compound and related compounds, these simulations can predict how the molecule will adsorb onto a surface, such as a metal. This is highly relevant for applications like corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is key. researchgate.net

The simulation works by placing the molecule in a simulation box with a defined surface (e.g., an Fe(110) crystal plane) and using a series of random steps to find the lowest energy configuration. researchgate.netcihanuniversity.edu.iq This process helps determine the most stable adsorption orientation and calculates the adsorption energy—a measure of how strongly the molecule binds to the surface. researchgate.net A more negative adsorption energy typically signifies a stronger and more stable interaction. researchgate.net

Studies on quinoxaline derivatives have shown that these molecules can have significant adsorption energies on metal surfaces. researchgate.netcihanuniversity.edu.iq The simulations can account for various factors, including the presence of water molecules and the protonation state of the inhibitor, providing a comprehensive view of the adsorption process. researchgate.net

The findings from such simulations are critical for establishing structure-property relationships that can guide the design of more effective quinoxaline-based compounds for surface protection applications. cihanuniversity.edu.iq

| Simulation Parameter | Description | Typical Finding for Quinoxaline Derivatives |

| Adsorption Energy (Neutral) | The energy released when the neutral molecule adsorbs onto the surface from a vacuum or solvent. | Strong, negative values, indicating spontaneous and stable adsorption. researchgate.net |

| Adsorption Energy (Protonated) | The adsorption energy of the molecule in its protonated state, relevant in acidic environments. | Often shows even stronger (more negative) adsorption energy, enhancing inhibition. cihanuniversity.edu.iq |

| Binding Configuration | The most stable orientation of the molecule on the surface. | Tends towards a planar or near-planar orientation to maximize contact between the aromatic rings and the surface. researchgate.net |

| Surface Coverage | The extent to which the molecules cover the surface at equilibrium. | High surface coverage is correlated with effective surface protection. ucmerced.edu |

Reactivity, Transformations, and Derivatization Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for functionalizing aromatic systems, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 2-(4-Fluorophenyl)quinoxaline, the fluorine atom on the phenyl ring is a target for SNAr reactions. The electron-withdrawing nature of the quinoxaline (B1680401) moiety enhances the electrophilicity of the attached phenyl ring, thereby activating the para-positioned fluorine atom for nucleophilic attack.

The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukpressbooks.pub The aromaticity is subsequently restored by the elimination of the fluoride ion. The rate of this reaction is generally dependent on the stability of the Meisenheimer complex; the presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. masterorganicchemistry.compressbooks.pub For this compound, the entire quinoxaline substituent acts as an electron-withdrawing group, facilitating the substitution.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com

Various nucleophiles can be employed to displace the fluorine atom in fluorinated quinoxalines, leading to a diverse range of derivatives. While specific studies on this compound are part of a broader research area, the general reactivity is well-established for analogous systems. For instance, amines, alkoxides, and thiols are common nucleophiles used to functionalize activated fluoroarenes. nih.govresearchgate.net In some cases, modern techniques like organic photoredox catalysis can enable SNAr on even unactivated or less activated fluoroarenes under mild conditions. nih.gov

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Potential Application |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), DMSO, Heat | 2-(4-(Dialkylamino)phenyl)quinoxaline | Synthesis of dyes, pharmaceutical intermediates |

| Phenol (B47542) (ArOH) | Base (e.g., Cs₂CO₃), DMF, Heat | 2-(4-Phenoxyphenyl)quinoxaline | High-performance polymers, materials science |

| Thiol (RSH) | Base (e.g., NaH), THF | 2-(4-(Alkylthio)phenyl)quinoxaline | Biologically active compounds |

| Azole (e.g., Imidazole) | Base, Heat | 2-(4-(Imidazol-1-yl)phenyl)quinoxaline | Medicinal chemistry scaffolds |

Oxidative Condensation and Decarboxylation Reactions

Oxidative Condensation: The primary and most classical method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov For the synthesis of this compound, this involves the reaction of o-phenylenediamine (B120857) with a 1,2-dicarbonyl precursor such as 1-(4-fluorophenyl)-2-hydroxyethan-1-one or 1-(4-fluorophenyl)ethane-1,2-dione. This reaction often proceeds via a tandem oxidative condensation mechanism, sometimes requiring an oxidant to facilitate the final aromatization step. researchgate.net Various catalytic systems, including transition-metal-free and green catalysts, have been developed to improve the efficiency and environmental footprint of this transformation. mtieat.orgrsc.org

Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org In the context of quinoxaline chemistry, this reaction is relevant for quinoxaline carboxylic acids. For instance, a derivative such as this compound-6-carboxylic acid could undergo decarboxylation to yield the parent this compound. This transformation is often promoted by heat, sometimes in high-temperature water or in the presence of catalysts. thieme-connect.com Studies have shown that aromatic carboxylic acids are prone to decarboxylation in high-temperature water, and reaction conditions can be tuned to either promote or minimize this process. thieme-connect.com In some synthetic sequences, decarboxylation can occur as an unintended side reaction, for example, during the condensation of 3,4-diaminobenzoic acid with a dicarbonyl compound. thieme-connect.comresearchgate.net

| Reaction Type | Precursors | Key Conditions | Product |

| Oxidative Condensation | o-Phenylenediamine + 1-(4-Fluorophenyl)ethane-1,2-dione | Ethanol (B145695), reflux or catalyst (e.g., I₂, ceric ammonium (B1175870) nitrate) | This compound |

| Decarboxylation | This compound-6-carboxylic acid | High-temperature water (e.g., 150–230 °C) or heat in a high-boiling solvent | This compound |

Cyclization Reactions and Ring Transformations

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These transformations typically involve the introduction of a suitable functional group onto the quinoxaline ring, which then undergoes an intramolecular cyclization.

One common strategy involves functionalizing the C3 position of the quinoxaline ring. For example, introduction of a side chain with a terminal nucleophile or electrophile can lead to annulation, forming a new ring fused to the pyrazine (B50134) part of the quinoxaline. This approach has been used to synthesize a variety of fused systems, such as:

Pyrrolo[1,2-a]quinoxalines: These can be formed via iron-catalyzed oxidative coupling or other cyclization strategies involving a pyrrole precursor attached to the quinoxaline nitrogen. mtieat.org

Furo[2,3-b]quinoxalines: These can be synthesized from 2-chloro-3-substituted quinoxalines, which undergo intramolecular cyclization. arkat-usa.org A starting material like 2-chloro-3-methylquinoxaline can be a precursor to these fused systems.

Indolo[3,2-a]phenazines and Quinolino[2,3-c]quinoxalines: These complex heterocyclic systems have been unexpectedly formed through acid-catalyzed Friedlander reactions of cyclopenta[b]quinoxaline-1-ones, demonstrating the potential for significant ring transformations. nih.gov

These cyclization reactions are valuable for creating novel molecular architectures with potential applications in medicinal chemistry and materials science, as the resulting planar, extended π-systems often exhibit interesting photophysical and biological properties. nih.govnih.gov

| Starting Material Type | Reaction | Fused Ring System Formed | Reference |

| 1-(2-nitrophenyl)pyrroles | Iron-catalyzed transfer hydrogenation and annulation | Pyrrolo[1,2-a]quinoxaline | mtieat.org |

| N-alkynyl indoles | Gold-catalyzed intramolecular hydroamination | 3H-pyrrolo-[1,2,3-de]quinoxaline | nih.gov |

| 2,3-dichloroquinoxaline | Reaction with terminal alkynes followed by TFA-promoted cyclization | Furo[2,3-b]quinoxaline | arkat-usa.org |

| 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones | Acid-catalyzed Friedlander reaction | Indolo[3,2-a]phenazine | nih.gov |

Functionalization Strategies and Substituent Effects on Reactivity

Direct functionalization of the quinoxaline core, particularly through C-H activation, has emerged as a powerful and atom-economical strategy for creating derivatives. thieme-connect.de For this compound, the most likely position for direct C-H functionalization is the C3 position of the quinoxaline ring, which is activated by the two nitrogen atoms.

The nature of the substituent at the C2 position significantly influences the reactivity of the quinoxaline ring. nih.govresearchgate.net The 4-fluorophenyl group at the C2 position is electron-withdrawing, which generally deactivates the quinoxaline ring towards electrophilic attack but activates it towards nucleophilic attack or reactions involving radical intermediates. Studies on 2-monosubstituted quinoxalines have shown that the steric and electronic properties of the C2 substituent dictate the feasibility and outcome of nucleophilic substitution reactions at the C3 position. nih.gov For instance, 2-phenylquinoxaline (B188063) reacts readily with various nucleophiles, while substituents with different electronic properties can alter this reactivity. nih.govresearchgate.net

Adding or removing substituents on the precursors to quinoxaline derivatives, such as o-phenylenediamine, can also dramatically change the reactivity and properties of the final product. chegg.comchegg.com

| Functionalization Strategy | Position | Reagents/Catalyst | Product Type |

| C-H Alkylation | C3 | Radical precursor, e.g., alkyl carboxylic acid, Ag catalyst | 2-(4-Fluorophenyl)-3-alkyl-quinoxaline |

| C-H Amination | C3 | Aminating agent, catalyst | 2-(4-Fluorophenyl)-3-amino-quinoxaline |

| C-H Arylation | C3 | Aryl source, Pd catalyst | 2-(4-Fluorophenyl)-3-aryl-quinoxaline |

| Nucleophilic Substitution of Hydrogen (VNS) | C3 (on N-oxide) | Carbanion source (e.g., from nitriles) | 3-substituted-2-(4-fluorophenyl)quinoxaline |

Polymeranalogous Transformations of Poly[(4-fluorophenyl)quinoxaline]s

Polyquinoxalines (PQs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. tandfonline.com The incorporation of the this compound monomer unit into a polymer backbone yields a material that is not only thermally stable but also amenable to post-polymerization modification.

Polymeranalogous transformations, or post-polymerization modifications, are powerful techniques for creating diverse libraries of functional polymers from a single, well-defined precursor polymer. researchgate.netrsc.org In the case of poly[(4-fluorophenyl)quinoxaline], the pendant 4-fluorophenyl groups serve as reactive handles. The fluorine atom, activated by the electron-withdrawing polyquinoxaline backbone, can be displaced by various nucleophiles via the SNAr reaction.

This strategy allows for the covalent attachment of a wide range of functional moieties to the polymer chain after polymerization is complete. This can be used to tune the polymer's properties, such as:

Solubility: Introducing polar or nonpolar side chains.

Glass Transition Temperature (Tg): Altering chain-chain interactions.

Optical Properties: Attaching chromophores or fluorophores.

Cross-linking: Using difunctional nucleophiles to create polymer networks.

This approach is analogous to the modification of other reactive fluoropolymers, where the facile displacement of fluorine is used to introduce new functionalities. uoa.grmdpi.com The ability to modify the polymer under relatively mild conditions preserves the integrity of the high-molecular-weight backbone while providing access to materials that would be difficult to synthesize by direct polymerization of functionalized monomers.

| Precursor Polymer | Modifying Reagent (Nucleophile) | Reaction Type | Modified Polymer Property |

| Poly[(4-fluorophenyl)quinoxaline] | Bisphenol A | SNAr | Increased Tg, formation of poly(ether-quinoxaline) |

| Poly[(4-fluorophenyl)quinoxaline] | 4-Aminophenol | SNAr | Introduction of reactive -OH and -NH groups |

| Poly[(4-fluorophenyl)quinoxaline] | Diamines (e.g., hexamethylenediamine) | SNAr | Cross-linking, formation of thermoset material |

| Poly[(4-fluorophenyl)quinoxaline] | Sodium azide | SNAr | Introduction of azide groups for "click" chemistry |

Coordination Chemistry and Metal Complexes of 2 4 Fluorophenyl Quinoxaline and Its Derivatives

Design and Synthesis of 2-(4-Fluorophenyl)quinoxaline-Based Ligands

The design of ligands based on this compound primarily leverages the two nitrogen atoms of the quinoxaline (B1680401) ring system for coordination to metal centers. The synthetic strategy often begins with the creation of the core quinoxaline structure, followed by functionalization to enhance its coordination properties or to tune the electronic characteristics of the resulting metal complexes.

Synthesis of the Parent Ligand: The parent compound, this compound, is typically synthesized via a condensation reaction. A common and straightforward method involves reacting benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate in ethanol (B145695) at room temperature. The reaction proceeds efficiently, and the solid product precipitates from the solution, which can then be collected by filtration. nih.govresearchgate.net

Synthesis of Derivative Ligands: To create more complex ligands suitable for specific applications, the this compound core can be further modified. A key example is the synthesis of 2-(4-fluorophenyl)-3-methylquinoxaline (fpmqx) . This derivative is designed to act as a cyclometalating ligand, which forms a C-N chelate ring with a metal ion. Such ligands are crucial in the development of highly efficient phosphorescent materials. isca.meresearchgate.net The introduction of the methyl group at the 3-position can influence the steric and electronic properties of the ligand, thereby affecting the stability and photophysical properties of its metal complexes.

Another design strategy involves creating multidentate ligands by attaching other coordinating groups to the quinoxaline scaffold. For instance, Schiff base derivatives can be formed, leading to ligands capable of forming binuclear complexes. researchgate.net

Formation of Transition Metal Complexes (e.g., Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Ir(III), Pt(II), Au(III), Ag(I))

The versatile nitrogen donors of the quinoxaline ring system allow it to form stable complexes with a broad range of transition metals. While complexes of many quinoxaline derivatives with first-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have been reported, the derivatives of this compound are particularly noted for their use in forming complexes with heavy metals like Iridium(III) for optoelectronic applications. isca.memdpi.com

Iridium(III) Complexes: A significant area of research has been the synthesis of heteroleptic Iridium(III) complexes using 2-(4-fluorophenyl)-3-methylquinoxaline (fpmqx) as the primary, cyclometalated ligand. isca.meresearchgate.net In these syntheses, two equivalents of the fpmqx ligand react with an iridium source to form a dimeric intermediate, which is then cleaved by an ancillary ligand to yield the final mononuclear complex. Ancillary ligands such as triazolylpyridine (trz), picolinate (B1231196) (pic), and acetylacetonate (B107027) (acac) have been successfully employed to complete the coordination sphere of the iridium center. isca.meresearchgate.net These complexes are of interest as they exhibit strong red phosphorescence. researchgate.net

Other Transition Metal Complexes: The coordination behavior of other quinoxaline derivatives suggests that this compound-based ligands are also capable of forming complexes with a variety of other transition metals. For example, Schiff base ligands derived from quinoxalines readily form complexes with Cu(II). researchgate.net Furthermore, the related ligand 2,3-di(2-pyridyl)-quinoxaline has been used to create bimetallic complexes with Fe, Co, and Zn. rsc.org This indicates a strong potential for the development of a wide range of coordination compounds based on the this compound framework.

Structural Characterization of Metal Complexes (e.g., Geometry, Coordination Modes)

The structural elucidation of metal complexes is critical to understanding their properties. For this compound-based complexes, techniques such as X-ray crystallography and various spectroscopic methods are employed.

Crystal Structure of the Parent Ligand: The crystal structure of this compound itself has been determined, providing a baseline for understanding its behavior as a ligand. In the solid state, the molecule is not perfectly planar; there is a dihedral angle of 22.2° between the quinoxaline ring system and the fluorophenyl ring. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₉FN₂ |

| Formula Weight | 224.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.249 (13) |

| b (Å) | 3.7925 (19) |

| c (Å) | 22.609 (13) |

| β (°) | 91.866 (9) |

| Volume (ų) | 2078.2 (19) |

Geometry of Metal Complexes: Iridium(III) complexes containing substituted quinoxaline ligands typically adopt a distorted octahedral geometry. nih.gov In the case of complexes like [(fpmqx)₂Ir(ancillary)], the two fpmqx ligands act as bidentate, cyclometalated C^N ligands, coordinating through a carbon atom of the fluorophenyl ring and a nitrogen atom of the quinoxaline ring. The ancillary ligand occupies the remaining two coordination sites. isca.meresearchgate.net X-ray diffraction studies on a similar complex with two 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) ligands revealed a distorted octahedral geometry where the quinoxaline nitrogen atoms are positioned trans to each other. nycu.edu.tw For complexes with first-row transition metals, octahedral and square-planar geometries are common, depending on the metal ion and the specific ligand used. isca.meresearchgate.net

Ligand Behavior and Chelating/Bridging Properties

The coordination behavior of this compound and its derivatives is dictated by the nitrogen atoms of the pyrazine (B50134) ring and, in the case of cyclometalation, a carbon atom from an attached phenyl ring.

Chelating Behavior: The most common coordination mode for ligands of this type is as a bidentate chelating agent. In cyclometalated Iridium(III) complexes, the 2-(4-fluorophenyl)-3-methylquinoxaline ligand forms a stable five-membered ring by coordinating through one of the quinoxaline nitrogens and an ortho-carbon of the phenyl ring. isca.meresearchgate.netnih.gov This C^N chelation is a key factor in the high stability and favorable photophysical properties of these complexes. Other quinoxaline derivatives, such as 2-(2′-pyridyl)quinoxaline, also exhibit strong bidentate N^N chelation, similar to 2,2′-bipyridine. mdpi.com

Bridging Properties: Quinoxaline itself and its derivatives can also act as bridging ligands, linking two metal centers. isca.me This behavior is facilitated by the two nitrogen atoms, which can coordinate to different metal ions, leading to the formation of polynuclear complexes. The radical anion form of the related 2,3-di(2-pyridyl)-quinoxaline has been shown to bridge two metal ions, demonstrating the ligand's capacity to mediate strong magnetic interactions between metal centers. rsc.org

Catalytic Applications of Metal Complexes (e.g., Phenol (B47542) Hydroxylation, CO2 Coupling)

While the primary application focus for this compound complexes has been in optoelectronics, the broader family of quinoxaline-metal complexes has shown promise in catalysis.